(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide
Description
(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide is a sulfonamide derivative featuring a triazolo[4,3-a]pyridine core linked to a 4-chlorophenyl-substituted ethenesulfonamide group. The (E)-configuration of the ethene bridge ensures spatial orientation critical for molecular interactions. This compound is hypothesized to target enzymes or receptors where sulfonamide moieties play a role, such as carbonic anhydrases or kinase inhibitors, though specific biological data remain undisclosed in publicly available literature. Its structural uniqueness lies in the combination of the triazolopyridine heterocycle and the chlorophenyl-ethenesulfonamide side chain, which may influence solubility, binding affinity, and metabolic stability .
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-13-6-4-12(5-7-13)8-10-23(21,22)17-11-15-19-18-14-3-1-2-9-20(14)15/h1-10,17H,11H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXOYUSIXNFNY-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NN=C(N2C=C1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide is a complex organic compound with significant potential for diverse biological activities. Its unique structural features, including a sulfonamide group and a triazolo[4,3-a]pyridine moiety, suggest promising pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound is characterized by:
- A 4-chlorophenyl group that enhances its biological activity.
- A triazolo[4,3-a]pyridine structure known for various pharmacological effects.
- An ethenesulfonamide component that may contribute to its interaction with biological targets.
Biological Activity Spectrum
The biological activity of (E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide is influenced by its structural components. Compounds containing triazole and pyridine rings are often associated with a range of pharmacological effects including:
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition , particularly against cholinesterases and monoamine oxidases
1. Antimicrobial Activity
Studies have shown that derivatives of compounds similar to (E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
Research indicates significant enzyme inhibitory activity:
- Acetylcholinesterase (AChE) : Compounds in this class have demonstrated strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases .
- Monoamine Oxidases (MAO A and B) : Some derivatives exhibit selective inhibition of MAO B with IC50 values around 1 μM .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substitution | Antimicrobial |
| 1-(4-Chlorophenyl)-5-methylpyrazole | Similar pyrazole structure | Anticancer |
| 2-(4-Chlorophenyl)-thiazole | Thiazole ring system | Antifungal |
| 5-Aryltriazoles | Various aryl substitutions | Diverse pharmacological effects |
The combination of triazole and pyridine functionalities alongside a sulfonamide group in (E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide may enhance its bioactivity compared to other similar compounds lacking this specific combination .
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective potential of related compounds, it was found that certain derivatives significantly inhibited inflammatory responses in microglial cells. This suggests potential applications in treating neurodegenerative conditions like Parkinson's disease through modulation of inflammatory pathways .
Case Study 2: Inhibition of Cancer Cell Proliferation
Another investigation focused on the anticancer properties of similar triazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit antimicrobial properties. The structural characteristics of (E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide suggest potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth effectively.
Anticancer Potential
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Triazole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines. Computational methods can predict its activity spectrum and guide further experimental validations.
Inhibition of Kinases
The compound may serve as an inhibitor for specific kinases, particularly p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer progression. Inhibitors of this kinase are considered valuable for therapeutic interventions in various diseases.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of similar triazole derivatives:
- Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of triazole derivatives against resistant bacterial strains.
- Cytotoxicity Assays : Research conducted by Pharmaceutical Research demonstrated that certain triazolo[4,3-a]pyridine derivatives exhibited significant cytotoxic effects on multiple cancer cell lines.
- Kinase Inhibition Studies : Investigations into p38 MAPK inhibitors revealed that modifications in the triazole structure could lead to enhanced inhibitory activity.
Comparaison Avec Des Composés Similaires
Structural Analogues from Patent Literature
The European Patent Application (2022/06) discloses two structurally related sulfonamide derivatives:
N((1S,3R,4R)-4-ethyl-3-fluoro-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
N-((1R,3S,4S)-4-ethyl-3-fluoro-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
These compounds share a sulfonamide group and triazole-fused heterocycles but differ significantly in core structure and substituents (Table 1).
Table 1: Structural Comparison
| Feature | Target Compound | Patent Compounds (1 & 2) |
|---|---|---|
| Core Heterocycle | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[4,3-a]pyrazine fused with pyrrole |
| Sulfonamide Linker | Ethenesulfonamide | Cyclopropanesulfonamide |
| Substituents | 4-Chlorophenyl | Ethyl, fluoro, cyclopentyl |
| Stereochemistry | (E)-configuration of ethene bridge | Enantiomeric (1S,3R,4R) and (1R,3S,4S) configurations |
Key Differences and Implications
- Core Heterocycle: The target compound’s triazolopyridine core contrasts with the triazolopyrazine-pyrrole fusion in the patent compounds.
- Substituents : The 4-chlorophenyl group in the target compound may confer lipophilicity and π-π stacking interactions, while the ethyl, fluoro, and cyclopentyl groups in the patent compounds suggest improved metabolic stability and steric bulk, possibly influencing target selectivity.
- Sulfonamide Linker : The ethenesulfonamide’s rigidity (due to the (E)-configuration) could restrict conformational flexibility relative to the cyclopropanesulfonamide’s strained ring, which might alter binding kinetics .
- Stereochemistry : The enantiomeric forms in the patent compounds highlight the importance of stereochemical precision for activity, whereas the target compound’s activity likely depends on the planar geometry of the (E)-ethene bridge.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
